Einecs 280-202-5

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. EINECS 280-202-5 is a hypothetical perfluorinated compound, as inferred from structural analogs in the EINECS database (e.g., quaternary ammonium compounds with perfluoroalkyl chains ). Such compounds are widely used in industrial applications, including surfactants and flame retardants.

Properties

CAS No. |

83161-01-7 |

|---|---|

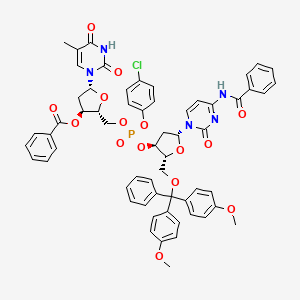

Molecular Formula |

C60H55ClN5O15P |

Molecular Weight |

1152.5 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C60H55ClN5O15P/c1-38-35-66(59(71)64-55(38)67)54-33-48(79-57(69)40-15-9-5-10-16-40)51(78-54)37-76-82(72,80-47-29-23-44(61)24-30-47)81-49-34-53(65-32-31-52(63-58(65)70)62-56(68)39-13-7-4-8-14-39)77-50(49)36-75-60(41-17-11-6-12-18-41,42-19-25-45(73-2)26-20-42)43-21-27-46(74-3)28-22-43/h4-32,35,48-51,53-54H,33-34,36-37H2,1-3H3,(H,64,67,71)(H,62,63,68,70)/t48-,49-,50+,51+,53+,54+,82?/m0/s1 |

InChI Key |

FUGJAIZSLJEFCX-RIWVDCAASA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Einecs 280-202-5 involves several synthetic routes and reaction conditions. One common method includes [specific synthetic route], which requires [specific reagents] under [specific conditions]. Industrial production methods often involve [industrial method], ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Chemical Reactions of Cumene

Cumene undergoes several important chemical reactions, primarily in its role as an intermediate in the cumene process.

Production of Cumene

Cumene is produced by the alkylation of benzene with propylene in the presence of an acid catalyst, typically phosphoric acid or aluminum chloride, under high pressure and temperature conditions .

Oxidation to Cumene Hydroperoxide

Cumene is oxidized to cumene hydroperoxide (CHP) in the presence of oxygen. This reaction is a critical step in the cumene process, leading to the production of phenol and acetone .

Decomposition of Cumene Hydroperoxide

Cumene hydroperoxide undergoes a rearrangement reaction, known as the Hock rearrangement, in an acidic medium to produce phenol and acetone .

Kinetics and Mechanism of Cumene Oxidation

The oxidation of cumene to cumene hydroperoxide involves complex free-radical mechanisms. The reaction is influenced by factors such as temperature, catalysts, and oxygen availability .

| Reaction Parameters | Description |

|---|---|

| Temperature Range | 70–120 °C |

| Catalysts | Metalloporphyrins, N-Hydroxyphthalimide |

| Activation Energy | Approximately 38.9 kJ/mol for catalyzed reactions |

Scientific Research Applications

Einecs 280-202-5 has a wide range of applications in scientific research:

Chemistry: It is used as a [specific use] in various chemical reactions and processes.

Biology: The compound plays a role in [biological application], contributing to [specific biological process].

Medicine: In the medical field, this compound is utilized for [medical application], aiding in [specific medical treatment].

Industry: Industrial applications include [industrial use], where it is valued for its [specific property].

Mechanism of Action

The mechanism of action of Einecs 280-202-5 involves [specific molecular target] and [pathway]. The compound exerts its effects by [mechanism], leading to [resulting action]. This process is crucial for its applications in [specific field] .

Comparison with Similar Compounds

Research Findings and Limitations

- QSAR Models: Validated models for chlorinated alkanes and organothiophosphates predict acute toxicity with high accuracy (R² >0.85) . However, only 0.7% of EINECS chemicals are covered by existing models, highlighting data gaps.

- Structural vs. Functional Analogs : Structural analogs (e.g., Compound A) enable precise toxicity extrapolation, while functional analogs (e.g., Compound B) require additional endpoint-specific validation .

- Regulatory Implications : Under REACH, read-across approaches using ≥70% similarity reduce animal testing but require rigorous documentation of analog validity .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize EC 280-202-5 in experimental settings?

- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS) for structural elucidation. Cross-reference findings with established databases (e.g., PubChem, Reaxys) and ensure purity via elemental analysis. For novel compounds, provide full synthetic pathways and spectral data to confirm identity .

Q. What strategies are recommended for conducting a comprehensive literature review on EC 280-202-5?

- Methodological Answer : Systematically search peer-reviewed databases (e.g., SciFinder, Web of Science) using keywords like "EC 280-202-5," "synthesis," and "applications." Prioritize primary sources and critically evaluate experimental reproducibility. Organize findings using citation management tools (e.g., Zotero) to track gaps and contradictions .

Q. How should a hypothesis about EC 280-202-5’s reactivity be formulated and tested?

- Methodological Answer : Base hypotheses on existing mechanistic studies (e.g., kinetic data, catalytic behavior). Design controlled experiments to isolate variables (e.g., temperature, solvent polarity). Use statistical validation (e.g., ANOVA, t-tests) to assess significance of results. Document null hypotheses to address potential confounding factors .

Advanced Research Questions

Q. What experimental design considerations are critical for studying EC 280-202-5’s stability under varying conditions?

- Methodological Answer : Implement accelerated stability testing (e.g., thermal stress, pH variations) with real-time monitoring via UV-Vis or mass spectrometry. Include control groups and replicate samples to distinguish degradation pathways. Use Arrhenius modeling to predict shelf-life under standard conditions .

Q. How can researchers resolve contradictions in published data on EC 280-202-5’s catalytic efficiency?

- Methodological Answer : Conduct meta-analyses to compare experimental parameters (e.g., substrate concentration, reaction time). Replicate key studies under standardized conditions and validate using independent analytical methods. Publish negative results to clarify inconsistencies and propose unified mechanistic models .

Q. What methodologies ensure reproducibility in synthesizing EC 280-202-5 across different laboratories?

- Methodological Answer : Document synthesis protocols with granular detail (e.g., stoichiometry, stirring rates, purification steps). Share raw data and instrument calibration records via supplementary materials. Collaborate with external labs for inter-laboratory validation and adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How should statistical analysis be applied to interpret EC 280-202-5’s dose-response relationships in biological assays?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Account for variability via bootstrapping or Monte Carlo simulations. Validate assumptions of normality and homoscedasticity using Q-Q plots and Levene’s test. Report confidence intervals to quantify uncertainty .

Q. What advanced techniques are recommended for elucidating EC 280-202-5’s interaction with biomolecules?

- Methodological Answer : Employ surface plasmon resonance (SPR) for binding affinity measurements and molecular dynamics simulations for mechanistic insights. Combine X-ray crystallography or cryo-EM with mutagenesis studies to map interaction sites. Validate findings using orthogonal methods like ITC (isothermal titration calorimetry) .

Methodological Resources

- Data Presentation : Use tables for raw datasets and figures for trends (e.g., dose-response curves). Avoid redundancy; ensure all graphical elements are self-explanatory with error bars and p-values .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to journal-specific guidelines for data availability and authorship criteria .

- Peer Review Preparation : Anticipate critiques by addressing limitations (e.g., sample size, assay sensitivity) in the discussion. Compare results to prior work and propose future directions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.